Tricarballylic acid

概要

説明

準備方法

化学反応の分析

トリカルバリル酸は、次のようないくつかの種類の化学反応を起こします。

酸化: さまざまなカルボン酸を生成するために酸化することができます。

還元: 還元反応により、より単純な有機化合物に変換できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます 。これらの反応から生成される主な生成物には、より単純なカルボン酸とアルコールが含まれます 。

科学的研究の応用

Nutritional Applications

Ruminant Nutrition

Tricarballylic acid is produced by rumen microorganisms through the fermentation of trans-aconitic acid. This process impacts magnesium (Mg) metabolism in ruminants, contributing to conditions like grass tetany, which is characterized by Mg deficiency. Studies have shown that TCA acts as a competitive inhibitor of aconitate hydratase in the citric acid cycle, leading to reduced acetate oxidation and potential metabolic disruptions in ruminants .

Table 1: Effects of this compound on Mineral Absorption in Ruminants

Toxicological Implications

Potential Toxicity in Ruminants

Research indicates that elevated levels of this compound can lead to significant physiological effects in ruminants. The compound's structural similarity to citrate allows it to interfere with normal metabolic pathways, resulting in adverse health effects. For example, TCA has been implicated in increased urinary losses of essential minerals like Mg and Ca, exacerbating deficiencies .

Case Study: Grass Tetany in Sheep

A study involving sheep demonstrated that feeding trans-aconitate resulted in significant plasma concentrations of TCA. The accumulation of TCA was associated with inhibited activity of aconitate hydratase, leading to metabolic disturbances reminiscent of grass tetany symptoms .

Microbiological Applications

Biosynthesis of Fumonisins

This compound plays a role in the biosynthesis of fumonisins, which are mycotoxins produced by certain fungi. Fumonisins contain tricarballylic esters as structural components, contributing to their toxicity. Understanding the role of TCA in this context is crucial for developing strategies to mitigate mycotoxin contamination in agricultural products .

Research Insights

Recent research has focused on the genetic mechanisms underlying TCA utilization by various organisms, including Salmonella species. The identification of tricarballylate utilization genes has implications for understanding microbial metabolism and its impact on host health .

Table 2: Research Findings on this compound Utilization

| Organism | Gene Function | Findings |

|---|---|---|

| Salmonella spp. | tcuRABC Genes | Involved in the utilization of this compound as a carbon source |

| Rumen Microorganisms | Fermentation Pathway | Convert trans-aconitate to tricarballylate efficiently under specific conditions |

作用機序

トリカルバリル酸は、主に酵素アコニターゼを阻害することで作用します 。アコニターゼは通常、クエン酸からイソクエン酸への変換を、中間体のアコニット酸を介して触媒します 。トリカルバリル酸はアコニターゼに結合し、この変換を防ぐことで、クエン酸回路を阻害します 。この阻害は、トリカルバリル酸がクエン酸と構造的に類似しているためですが、水酸基がありません 。

6. 類似の化合物との比較

トリカルバリル酸は、クエン酸やイソクエン酸などの他のトリカルボン酸に似ています 。アコニターゼを阻害するユニークな能力は、これらの化合物とは異なります 。その他の類似の化合物には、以下のようなものがあります。

クエン酸: クエン酸回路の主要な中間体ですが、アコニターゼを阻害しません.

イソクエン酸: クエン酸回路のもう1つの中間体であり、アコニターゼの阻害剤でもありません.

アコニット酸: クエン酸からイソクエン酸への変換中に生成される中間体.

類似化合物との比較

生物活性

Tricarballylic acid (TCA), also known as 1,2,3-propanetricarboxylic acid, is a tricarboxylic acid that has garnered interest due to its biological activities, particularly in ruminant metabolism and its potential effects on mammalian systems. This article explores the biological activity of this compound, focusing on its production, metabolic implications, and toxicity.

Production and Metabolism

This compound is primarily produced by rumen microorganisms through the reduction of trans-aconitate. Studies have shown that when mixed rumen bacteria are incubated with trans-aconitate, significant conversion to tricarballylate occurs. For instance, in vitro experiments demonstrated that up to 64% of trans-aconitate can be converted to tricarballylate when incubated with Timothy hay and rumen microorganisms .

The conversion process is influenced by various factors, including the presence of carbohydrates which can enhance the yield of tricarballylate. Additionally, certain treatments such as chloroform and nitrate have been shown to inhibit methane production while increasing the yield of tricarballylate .

Inhibition of Citric Acid Cycle

This compound acts as a competitive inhibitor of aconitate hydratase (aconitase), an enzyme in the citric acid cycle. The inhibitor constant (KI) for tricarballylate is approximately 0.52 mM, which is similar to the Michaelis-Menten constant (Km) for citrate . This inhibition has significant implications for energy metabolism:

- Liver Metabolism : In isolated rat liver cells, tricarballylate concentrations as low as 0.5 mM can inhibit acetate oxidation by 30%, and at higher concentrations (8 mM), this inhibition can exceed 75% . This suggests that elevated levels of this compound may lead to a shift from aerobic to anaerobic metabolism in tissues.

- Effects on Ruminants : High levels of this compound in ruminants are associated with grass tetany, a condition characterized by magnesium deficiency. The presence of TCA disrupts normal magnesium utilization and contributes to metabolic imbalances .

Correlation with Gut Microbiota

Recent studies indicate a correlation between the levels of this compound and gut microbiota composition. For example, a study involving endurance athletes found that TCA levels were positively correlated with the phylum Firmicutes in fecal samples post-race . This suggests that TCA may play a role in modulating gut microbiota and influencing metabolic functions during physical exertion.

Toxicological Considerations

This compound has been noted for its potential toxicity in certain contexts. Research indicates that it may contribute to metabolic disturbances leading to conditions such as grass tetany in ruminants due to its interference with magnesium absorption and utilization . Furthermore, acute toxicity assessments have shown that TCA exhibits higher toxicity than its parent compounds under specific conditions .

Case Studies

Case Study 1: Ruminant Metabolism

In a controlled study involving sheep, researchers administered trans-aconitate and measured plasma concentrations of tricarballylate over time. Results indicated that plasma concentrations peaked at 0.3 to 0.5 mM within 9 hours post-administration and declined linearly over the next 36 hours . This study illustrates the metabolic dynamics of TCA in ruminant physiology.

Case Study 2: Athlete Performance

A study conducted on endurance athletes revealed fluctuations in urinary metabolites associated with changes in gut microbiota composition after races. Notably, TCA levels were significantly correlated with microbial shifts towards Firmicutes dominance, suggesting a potential role for TCA in influencing metabolic responses during physical stress .

特性

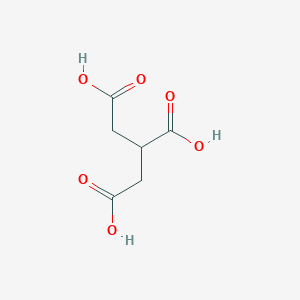

IUPAC Name |

propane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTIIICEAUMSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059186 | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | Tricarballylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.32E+05 mg/L @ 18C (exp) | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-14-9 | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricarballylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricarballylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricarballylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANE TRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA5QH2J020 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166 °C | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。